molecular formula C18H27ClN4O3 B15182604 Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- CAS No. 148270-02-4

Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans-

Cat. No.: B15182604
CAS No.: 148270-02-4
M. Wt: 382.9 g/mol
InChI Key: YDJAHEPSAWQSRB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure that includes a benzoic acid core, an ethyl ester group, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the ethyl ester group. The cyclohexyl moiety is then added through a series of reactions that may include cyclization and functional group transformations. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in drug development for targeting specific biological pathways.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-amino-, methyl ester: A simpler derivative with an amino group and a methyl ester.

    Benzoic acid, 4-amino-, methyl ester: Another derivative with an amino group at the para position and a methyl ester.

    Benzoic acid, 3-amino-, ethyl ester: Similar to the target compound but lacks the cyclohexyl moiety and the monohydrochloride salt.

Uniqueness

The uniqueness of Benzoic acid, 3-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- lies in its complex structure, which includes multiple functional groups and a cyclohexyl moiety

Properties

CAS No.

148270-02-4

Molecular Formula

C18H27ClN4O3

Molecular Weight

382.9 g/mol

IUPAC Name

ethyl 3-[[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]amino]benzoate;hydrochloride

InChI

InChI=1S/C18H26N4O3.ClH/c1-2-25-17(24)14-4-3-5-15(10-14)22-16(23)13-8-6-12(7-9-13)11-21-18(19)20;/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,22,23)(H4,19,20,21);1H

InChI Key

YDJAHEPSAWQSRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(CC2)CN=C(N)N.Cl

Origin of Product

United States

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